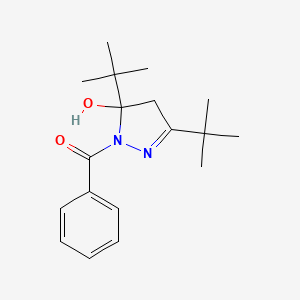
1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol, also known as BDP, is a chemical compound that has gained significant attention in scientific research. It is a pyrazoline derivative that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which can help protect cells from oxidative stress. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It is also stable and can be stored for long periods. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. In addition, this compound has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
For the study of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol include the development of this compound derivatives with improved pharmacological properties, the study of this compound in vivo, and the study of this compound in combination with other drugs or therapies.
Méthodes De Synthèse
The synthesis of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with benzoyl chloride to yield this compound. This synthesis method has been optimized to achieve high yields and purity of this compound.
Applications De Recherche Scientifique
1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has shown potential in various scientific research areas. One of the most promising applications of this compound is in medicinal chemistry, where it has been studied as a potential drug candidate for various diseases. This compound has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(3,5-ditert-butyl-5-hydroxy-4H-pyrazol-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-16(2,3)14-12-18(22,17(4,5)6)20(19-14)15(21)13-10-8-7-9-11-13/h7-11,22H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEPHADHRTZNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(C1)(C(C)(C)C)O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B4891296.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4891301.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4891312.png)
![1-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4891331.png)

![2-(3-methoxypropyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4891351.png)
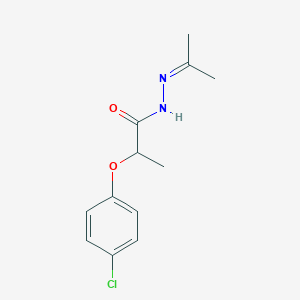
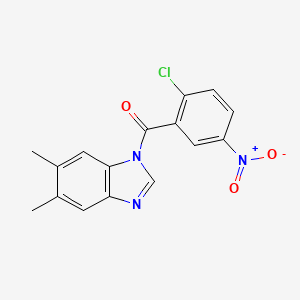
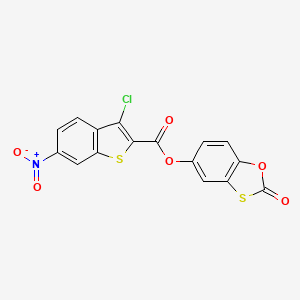
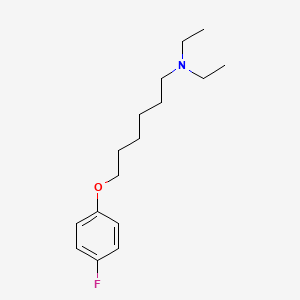
![6-(4-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891389.png)
![2-{3-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4891402.png)
![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4891408.png)
